1,3,4(2H)-トリオンイソキノリン

概要

説明

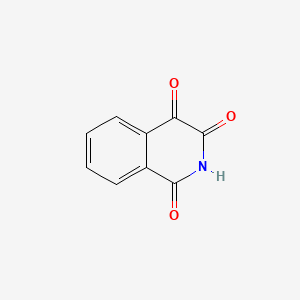

イソキノリン-1,3,4(2H)-トリオンは、イソキノリンファミリーに属するヘテロ環式化合物です。この化合物は、イソキノリン環系にトリオン官能基が結合していることを特徴としています。イソキノリン誘導体は、その幅広い生物活性と医薬品化学における応用で知られています。

科学的研究の応用

イソキノリン-1,3,4(2H)-トリオンは、科学研究において数多くの応用があります。

化学: これは、複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、抗菌活性や抗がん活性など、その潜在的な生物活性について研究されています。

医学: イソキノリン誘導体は、さまざまな疾患の治療における治療の可能性について探求されています。

準備方法

合成経路と反応条件: イソキノリン-1,3,4(2H)-トリオンは、さまざまな方法で合成できます。一般的なアプローチの1つは、o-アルキニル化ベンゾアミドの制御されたラジカル環化カスケードです。 この方法は、金属を含まない光酸化還元触媒を用いており、温和な反応条件下で、プロトンカップルド電子移動 (PCET) プロセスを使用して、アミジル N 中心ラジカルが C-C 三重結合に付加されます .

工業生産方法: イソキノリン-1,3,4(2H)-トリオンの工業生産は、しばしば、効率的かつ費用対効果の高い方法を用いた大規模合成を伴います。光酸化還元触媒やその他のグリーンケミストリーアプローチの使用は、環境への影響を最小限に抑え、収率を高めるために推奨されます。

化学反応の分析

反応の種類: イソキノリン-1,3,4(2H)-トリオンは、さまざまな化学反応を起こします。具体的には、次のような反応が起こります。

酸化: この化合物は酸化されて、さまざまな誘導体になります。

還元: 還元反応により、ヒドロキシ誘導体が生成されます。

置換: 置換反応、特に窒素原子での置換反応は一般的です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アルキルハライドやアシルクロライドなどの試薬は、塩基性または酸性条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換イソキノリン誘導体が含まれ、これらは重要な生物学的および化学的特性を持つ可能性があります。

作用機序

イソキノリン-1,3,4(2H)-トリオンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、特定の酵素の阻害剤または活性剤として作用し、生化学的経路に影響を与える可能性があります。 プロトンカップルド電子移動 (PCET) プロセスは、その光酸化還元触媒反応における主要なメカニズムです .

類似化合物:

- イソキノリン-1,3(2H,4H)-ジオン

- 3-ヒドロキシイソインドリン-1-オン

- フタルイミド

比較: イソキノリン-1,3,4(2H)-トリオンは、そのトリオン官能基により独特であり、独特の化学的および生物学的特性を与えています。イソキノリン-1,3(2H,4H)-ジオンと比較して、反応性と用途が異なります。 トリオン基の存在により、合成化学においてより汎用性が高くなり、医薬品への応用における可能性が向上します .

類似化合物との比較

- Isoquinoline-1,3(2H,4H)-dione

- 3-Hydroxyisoindolin-1-one

- Phthalimides

Comparison: Isoquinoline-1,3,4(2H)-trione is unique due to its trione functional group, which imparts distinct chemical and biological properties. Compared to isoquinoline-1,3(2H,4H)-dione, it has different reactivity and applications. The presence of the trione group makes it more versatile in synthetic chemistry and enhances its potential in medicinal applications .

生物活性

Isoquinoline-1,3,4(2H)-trione is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique trione functional group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of isoquinoline-1,3,4(2H)-trione, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Isoquinoline-1,3,4(2H)-trione features a bicyclic structure comprising a benzene ring fused to a pyridine-like ring with three carbonyl groups. These structural characteristics contribute to its reactivity and biological activity. The presence of the trione group enhances its potential applications in various fields, including pharmaceuticals and materials science.

The biological activity of isoquinoline-1,3,4(2H)-trione is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Notably, it has been identified as a potent inhibitor of caspase-3, an enzyme involved in apoptosis. This inhibition is crucial for developing therapeutic strategies against diseases characterized by abnormal apoptosis regulation .

Anticancer Properties

Isoquinoline-1,3,4(2H)-trione derivatives have been shown to possess significant anticancer activity. A study demonstrated that certain derivatives exhibited low nanomolar potency against caspase-3 in vitro (IC50 = 40 nM) and provided protection against apoptosis in cellular models . The structure-activity relationship (SAR) studies indicated that modifications to the isoquinoline core could enhance anticancer efficacy.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of isoquinoline-1,3,4(2H)-trione compounds in models of neurodegenerative diseases. For instance, one study reported that these compounds could reduce infarct volume in stroke models by inhibiting caspase-3 activity . This suggests that isoquinoline derivatives may offer therapeutic benefits for conditions such as Alzheimer's disease and ischemic brain injuries.

Antimicrobial Activity

Isoquinoline derivatives have also been investigated for their antimicrobial properties. The presence of multiple carbonyl groups and nitrogen within the ring structure suggests potential for hydrogen bonding with microbial targets. Preliminary studies indicate that these compounds may exhibit broad-spectrum antimicrobial activity .

Table 1: Summary of Biological Activities of Isoquinoline-1,3,4(2H)-trione Derivatives

| Activity Type | Compound Derivative | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Caspase Inhibition | 6-N-acyl derivative | 40 | Inhibition of apoptosis |

| Neuroprotection | 13f | N/A | Reduction of infarct volume |

| Antimicrobial | Various | N/A | Interaction with microbial targets |

Case Study 1: Anticancer Efficacy

A series of isoquinoline-1,3,4-trione derivatives were synthesized and screened for anticancer activity against various cancer cell lines. Notably, compound 13 showed significant cytotoxic effects at low concentrations. The study concluded that structural modifications could lead to improved therapeutic profiles against cancer cells .

Case Study 2: Neuroprotection in Stroke Models

In an experimental model of transient middle cerebral artery occlusion (MCAO), isoquinoline-1,3,4-trione derivatives demonstrated a dose-dependent decrease in infarct volume. This effect was attributed to their ability to inhibit caspase-3 activity and reduce neuronal apoptosis .

特性

IUPAC Name |

isoquinoline-1,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOFGHHAURBGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200103 | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-73-3 | |

| Record name | 1,3,4(2H)-Isoquinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4(2H)-Isoquinolinetrione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-(2H)Isoquinolinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-(2H)ISOQUINOLINETRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM68CV5X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches to access isoquinoline-1,3,4(2H)-triones?

A1: Recent research highlights the versatility in synthesizing these compounds. One method utilizes a metal-free air oxidation cascade reaction starting from readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate and primary amines []. Another approach employs a controlled photochemical synthesis, utilizing a metal-free photoredox catalyzed amidyl radical cyclization cascade of o-alkynylated benzamides []. Lastly, an iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes provides another efficient route to N-benzyl isoquinoline-1,3,4-triones [].

Q2: What is the significance of the oxygen-rich heterocyclic scaffold present in isoquinoline-1,3,4(2H)-triones?

A2: This scaffold is particularly interesting due to its potential for diverse biological activities. While specific interactions with biological targets are still under investigation, the presence of multiple carbonyl groups and the nitrogen atom within the ring structure suggests potential for hydrogen bonding and other interactions crucial for biological activity [].

Q3: Are there any modifications possible to the basic isoquinoline-1,3,4(2H)-trione structure?

A3: Yes, researchers have successfully synthesized a variety of substituted isoquinoline-1,3,4(2H)-triones. For instance, the photochemical synthesis method allows for the incorporation of different substituents on the aromatic ring by utilizing various o-alkynylated benzamide starting materials []. This ability to modify the core structure is crucial for exploring structure-activity relationships and potentially enhancing desired biological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。